

# Application Notes and Protocols: Baird-Parker Agar with Potassium Tellurite Supplement

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## Compound of Interest

Compound Name: Potassium tellurate

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## For the Selective Isolation and Presumptive Identification of Coagulase-Positive Staphylococci

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Baird-Parker Agar is a selective and differential medium developed by Baird-Parker for the isolation and enumeration of coagulase-positive staphylococci, particularly *Staphylococcus aureus*, from food, pharmaceutical, and clinical samples.<sup>[1][2][3]</sup> Its formulation is based on the tellurite-glycine medium of Zebovitz et al. and is designed to promote the growth of *S. aureus* while inhibiting the growth of other bacteria.<sup>[1][2][4]</sup> This medium is recommended by various organizations, including the AOAC International and is included in the USP for microbial limit tests.<sup>[1][5]</sup>

The selectivity of the medium is conferred by the presence of lithium chloride and potassium tellurite, which suppress the growth of most contaminating microflora.<sup>[1][4][6]</sup> The differential capacity is achieved through the inclusion of egg yolk emulsion. Coagulase-positive staphylococci, such as *S. aureus*, typically exhibit two key reactions on this medium: the reduction of tellurite to form black colonies and the production of lecithinase, which results in a clear zone around the colonies.<sup>[1][6]</sup>

### Principle of Action

The mechanism of Baird-Parker Agar relies on both selective and differential properties.

- **Selective Agents:** Lithium chloride and potassium tellurite are the primary selective agents, inhibiting the growth of most bacteria other than staphylococci.[1][3][4]
- **Growth Enhancers:** Glycine and sodium pyruvate are included to stimulate the growth of *Staphylococcus aureus*. [1][2][4][6] Sodium pyruvate also aids in the recovery of damaged staphylococcal cells.[1][7]
- **Differential System:**
  - **Tellurite Reduction:** Coagulase-positive staphylococci, particularly *S. aureus*, are capable of reducing potassium tellurite to metallic tellurium, resulting in the formation of characteristic black, shiny, convex colonies.[1][2][4]
  - **Lecithinase Activity:** The egg yolk emulsion in the medium allows for the detection of lecithinase activity. *S. aureus* produces lecithinase, which breaks down the lecithin in the egg yolk, creating a clear zone of precipitation around the colonies.[1][6] Upon further incubation, an opaque zone may appear within the clear halo due to lipase activity.[1][2][4]

## Composition and Formulation

The following table summarizes the components of Baird-Parker Agar base and their respective functions.

Component	Concentration (g/L)	Function
Casein Peptone/Tryptone	10.0	Source of nitrogen, carbon, and amino acids.[1][4]
Beef Extract	5.0	Provides vitamins, minerals, carbon, and nitrogen.[4][8]
Yeast Extract	1.0	Source of B-complex vitamins and other growth factors.[1][4][6]
Glycine	12.0	Stimulates the growth of staphylococci.[1][4][6]
Sodium Pyruvate	10.0	Enhances the growth of <i>S. aureus</i> and aids in the recovery of damaged cells.[1][2][3][4]
Lithium Chloride	5.0	Selective agent that inhibits the growth of many other bacteria.[1][4][6]
Agar	20.0	Solidifying agent.[1][8]
Supplements		
Egg Yolk Emulsion (50%)	50.0 mL	Provides lecithin for the detection of lecithinase activity (differential agent).[1][4][7]
Potassium Tellurite (1%)	10.0 mL	Selective agent and differential indicator; reduced to black tellurium by <i>S. aureus</i> . [3][4][6][9]
Final pH	7.0 ± 0.2 at 25°C	

## Experimental Protocols

### Preparation of Baird-Parker Agar

- Rehydration: Suspend 63 grams of Baird-Parker Agar base powder in 950 mL of deionized or distilled water.[\[1\]](#)[\[8\]](#)
- Dissolution: Heat the mixture to boiling with frequent agitation to ensure complete dissolution of the powder.[\[1\]](#)[\[3\]](#)[\[8\]](#)
- Sterilization: Autoclave the dissolved medium at 121°C (15 lbs pressure) for 15 minutes.[\[1\]](#)[\[3\]](#)[\[8\]](#)
- Cooling: Cool the sterilized medium to 45-50°C in a water bath.[\[1\]](#)[\[3\]](#)[\[8\]](#)
- Supplement Addition: Aseptically add 50 mL of Egg Yolk Tellurite Emulsion (or 50 mL of Egg Yolk Emulsion and 10 mL of a 1% Potassium Tellurite solution).[\[1\]](#)[\[9\]](#) Mix thoroughly but gently to avoid bubble formation.
- Pouring: Pour the supplemented medium into sterile Petri dishes and allow them to solidify on a level surface.[\[8\]](#)
- Drying: If necessary, dry the surface of the agar plates before use to remove excess moisture.[\[1\]](#)[\[10\]](#)

## Sample Preparation and Inoculation

- Sample Preparation: Prepare serial dilutions of the sample (e.g., food, pharmaceutical product) in a suitable diluent such as Buffered Peptone Water.[\[1\]](#)[\[7\]](#)
- Inoculation:
  - Surface Spreading: Aseptically pipette 0.1 mL of the appropriate sample dilution onto the surface of the Baird-Parker Agar plate.[\[1\]](#)[\[7\]](#)
  - Spreading: Use a sterile spreader to evenly distribute the inoculum over the entire surface of the agar.[\[7\]](#)
  - Drying: Allow the inoculum to be absorbed into the agar for approximately 15-20 minutes before inverting the plates.[\[7\]](#)

## Incubation

Incubate the inverted plates aerobically at 35-37°C for 24 to 48 hours.<sup>[2][4][7]</sup> Examine the plates after 24 hours for the presence of characteristic colonies. If no typical colonies are observed, re-incubate for an additional 24 hours.<sup>[1][2]</sup>

## Interpretation of Results

Examine the plates for colonies with the following characteristics, which are presumptive of *Staphylococcus aureus*:

Colony Characteristic	Observation for Presumptive <i>S. aureus</i>
Color	Black or greyish-black, shiny, and convex. <sup>[1][2]</sup> This is due to the reduction of tellurite.
Size	Typically 1-1.5 mm in diameter after 24-48 hours of incubation. <sup>[1][2]</sup>
Zone of Clearing	A clear halo surrounding the colony, resulting from lecithinase activity on the egg yolk. <sup>[1][6]</sup> This is a strong indication of coagulase-positive staphylococci.
Opaque Zone	An opaque zone may develop within the clear halo upon further incubation, indicating lipase activity. <sup>[1][2][4]</sup>

Other Observations:

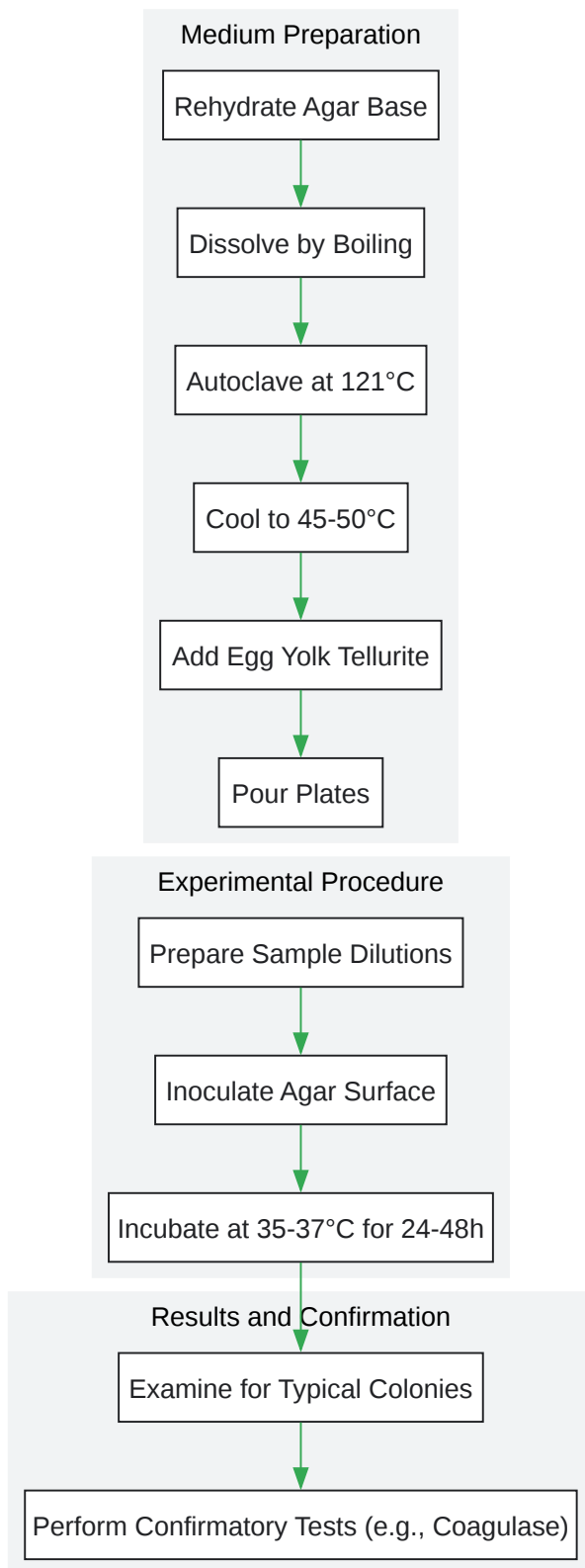
- Coagulase-negative staphylococci: May grow as small, black colonies without the characteristic clear zone.<sup>[2][7]</sup>
- *Proteus* and *Bacillus* species: May grow as brown colonies.<sup>[2]</sup>

## Confirmation

Colonies that are presumptively identified as *S. aureus* on Baird-Parker Agar should be confirmed using additional tests, such as the coagulase test.<sup>[1]</sup>

## Visualizations

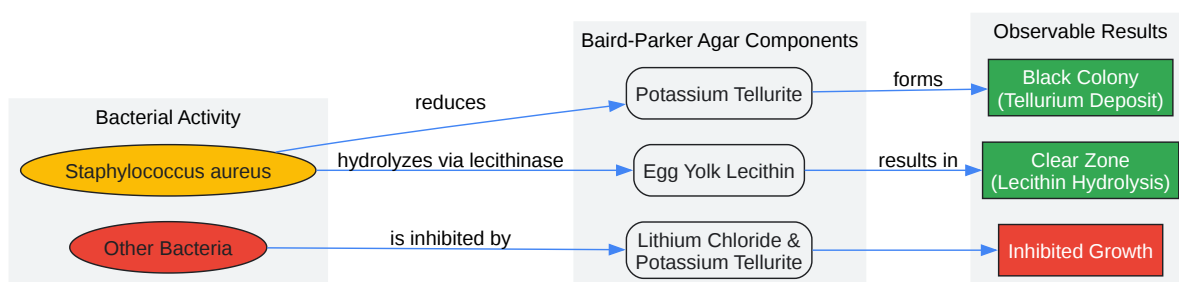
### Experimental Workflow



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Caption: Experimental workflow for using Baird-Parker Agar.

## Mechanism of Differentiation



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Caption: Differentiating *S. aureus* on Baird-Parker Agar.

## Limitations

- The identification of *Staphylococcus aureus* on Baird-Parker Agar is presumptive and must be confirmed with further biochemical tests, most notably the coagulase test.[1]
- While selective, some other bacteria may still grow on the medium.[1]
- Atypical colonies of *S. aureus* may occur, which do not exhibit the classic morphology.[11]
- The lecithinase reaction can be masked by contaminating organisms growing in close proximity.[1]
- For optimal performance, prepared plates should be used fresh, as the definition of the precipitation zones can diminish over time.[5]

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